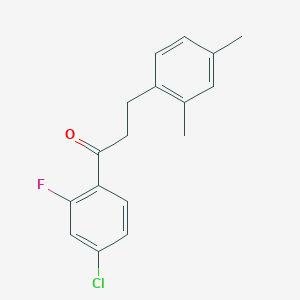

4'-Chloro-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

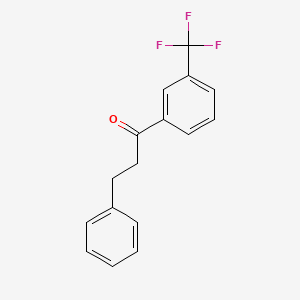

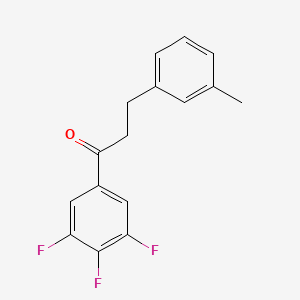

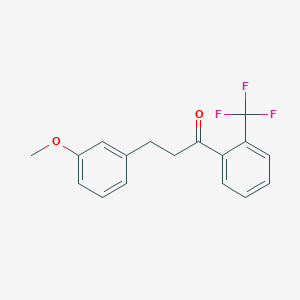

4’-Chloro-3-(2,4-dimethylphenyl)-2’-fluoropropiophenone is a chemical compound with the molecular formula C17H16ClFO . It is used for experimental and research purposes .

Synthesis Analysis

The synthesis of similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Another method involves the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .Molecular Structure Analysis

The molecular structure of 4’-Chloro-3-(2,4-dimethylphenyl)-2’-fluoropropiophenone consists of 17 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, and 1 fluorine atom .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common method used in the synthesis of compounds like 4’-Chloro-3-(2,4-dimethylphenyl)-2’-fluoropropiophenone . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

The molecular weight of 4’-Chloro-3-(2,4-dimethylphenyl)-2’-fluoropropiophenone is 290.76 .科学的研究の応用

Fluorescent Chemosensors

Research has highlighted the development of fluorescent chemosensors based on compounds like 4-Methyl-2,6-diformylphenol (DFP), which are crucial for detecting various analytes including metal ions, anions, and neutral molecules. These chemosensors exhibit high selectivity and sensitivity, underlining the importance of structural modulation for enhanced performance in sensing applications (Roy, 2021).

Environmental Impact and Removal

The pesticide industry produces wastewater containing toxic pollutants, necessitating effective treatment methods. Studies have explored biological processes and activated carbon for the removal of such compounds, aiming for high-quality effluent and minimizing environmental impact. This research underscores the challenge and importance of removing recalcitrant compounds from wastewater (Goodwin et al., 2018).

Herbicide Toxicity and Environmental Persistence

Investigations into the sorption, toxicity, and environmental fate of herbicides and related compounds reveal the complex interactions with soil, organic matter, and aquatic systems. These studies contribute to understanding the persistence, bioaccumulation potential, and ecological risks of such chemicals, informing regulatory and remediation strategies to protect human health and the environment (Werner et al., 2012).

Advanced Synthesis Techniques

The synthesis of complex organic compounds, including intermediates for pharmaceuticals and other applications, is a critical area of research. Innovative methods that improve yield, reduce cost, and minimize environmental impact are continually being developed, demonstrating the importance of organic synthesis in industrial applications (Qiu et al., 2009).

特性

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-3-4-13(12(2)9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXDJPXHZPRFOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644701 |

Source

|

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-42-8 |

Source

|

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。